1-Isothiocyanato-2-(methanesulfinyl)ethane
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Overview
Description
1-Isothiocyanato-2-(methanesulfinyl)ethane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group (RN=C=S).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-2-(methanesulfinyl)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methanesulfinyl)ethanol with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of thiophosgene and other intermediates .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-2-(methanesulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiourea derivatives.
Scientific Research Applications
1-Isothiocyanato-2-(methanesulfinyl)ethane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-2-(methanesulfinyl)ethane involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
- 1-Isothiocyanato-2-(methylsulfanyl)ethane
- 1-Isothiocyanato-2-(methylthio)ethane
- Sulforaphane (1-isothiocyanato-(4R)-(methylsulfinyl)butane)
Comparison: 1-Isothiocyanato-2-(methanesulfinyl)ethane is unique due to the presence of both isothiocyanate and sulfinyl groupsFor instance, sulforaphane, another isothiocyanate, is well-known for its chemopreventive properties, but lacks the sulfinyl group present in this compound .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research
Properties
CAS No. |
206443-55-2 |
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Molecular Formula |
C4H7NOS2 |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
1-isothiocyanato-2-methylsulfinylethane |
InChI |
InChI=1S/C4H7NOS2/c1-8(6)3-2-5-4-7/h2-3H2,1H3 |
InChI Key |
AVXPECORDDFRIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN=C=S |
Origin of Product |
United States |
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